![molecular formula C11H15BrClNO B2535302 3-[(3-Bromophenyl)methyl]oxolan-3-amine;hydrochloride CAS No. 2344678-03-9](/img/structure/B2535302.png)
3-[(3-Bromophenyl)methyl]oxolan-3-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[(3-Bromophenyl)methyl]oxolan-3-amine;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss the synthesis of various bromophenyl-related compounds and their structures, which can provide insights into the potential characteristics of the compound . For instance, the synthesis of compounds with bromophenyl groups often involves reactions such as Michael addition, amination, and cyclization, which are common in the formation of complex organic structures .
Synthesis Analysis
The
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been involved in studies for synthesizing novel organic compounds, demonstrating its utility as a precursor or intermediate in chemical reactions. For instance, reactions involving bromophenyl derivatives have been explored for the synthesis of complex molecules, highlighting the versatility of such compounds in organic synthesis (Lygin & Meijere, 2009).
Environmental Applications
- Bromophenyl derivatives have been studied for their potential in environmental remediation, such as the degradation of pollutants. Research has shown the effectiveness of photoassisted Fenton reactions in decomposing pesticide residues in water, indicating the potential environmental applications of bromophenyl-based compounds (Pignatello & Sun, 1995).
Material Science
- Compounds containing bromophenyl groups have been utilized in the development of new materials with specific electronic or structural properties. For example, the synthesis of phosphanyl sugar analogs showcases the application of bromophenyl derivatives in creating novel materials with potential use in electronics and as ligands in catalysis (Yamashita et al., 1999).
Analytical Chemistry
- Bromophenyl derivatives are also significant in analytical chemistry, where they serve as key intermediates or reagents in the synthesis of complex molecules. Their reactions with various reagents have been explored to develop new synthetic pathways, enhancing our understanding of chemical reactivity and mechanism (Chandrappa et al., 2012).
Corrosion Inhibition
- Research into amine derivatives, including those related to bromophenyl compounds, has identified their potential as corrosion inhibitors. This application is crucial in protecting metals against corrosion, particularly in harsh chemical environments, highlighting the industrial relevance of such compounds (Boughoues et al., 2020).
Eigenschaften
IUPAC Name |
3-[(3-bromophenyl)methyl]oxolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-9(6-10)7-11(13)4-5-14-8-11;/h1-3,6H,4-5,7-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLROMKXOBFRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC2=CC(=CC=C2)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromophenyl)methyl]oxolan-3-amine;hydrochloride | |
CAS RN |
2344678-03-9 |
Source


|
| Record name | 3-[(3-bromophenyl)methyl]oxolan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

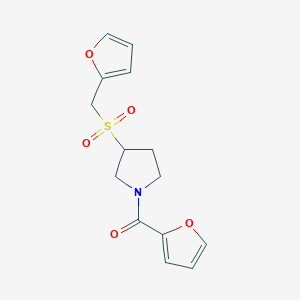
![2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2535221.png)
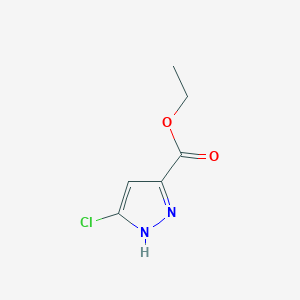
![1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2535225.png)
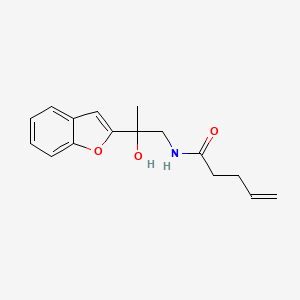
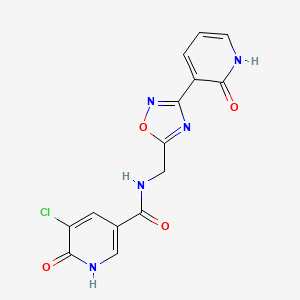


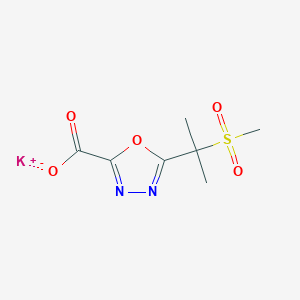
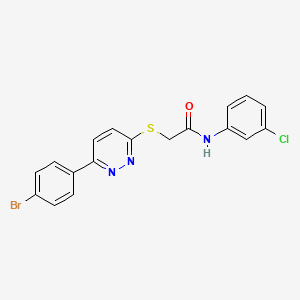
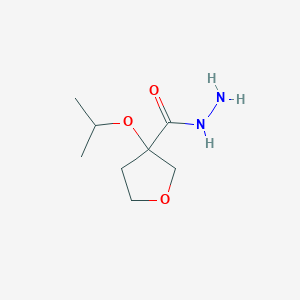
![[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine](/img/structure/B2535239.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2535241.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2535242.png)